7-Methoxy-5-(3-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This tricyclic pyrazolo-benzoxazine derivative features a fused pyrazole, benzoxazine, and thiophene scaffold. Key structural attributes include:
- Methoxy groups at positions 7 (on the benzoxazine ring) and 5 (on the 3-methoxyphenyl substituent), enhancing solubility via polar interactions.
- 1,10b-dihydro configuration, which imposes conformational constraints that may influence binding to biological targets.
Properties
IUPAC Name |
7-methoxy-5-(3-methoxyphenyl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-25-15-7-3-6-14(12-15)22-24-18(13-17(23-24)20-10-5-11-28-20)16-8-4-9-19(26-2)21(16)27-22/h3-12,18,22H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYDCRJKGPBMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C(=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-Methoxy-5-(3-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic derivative that belongs to the class of heterocyclic compounds. Its structural complexity and the presence of various functional groups suggest potential biological activities, particularly in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazolo and benzoxazine rings. Various methods such as cyclization reactions and coupling reactions are employed to achieve the desired structure. The characterization is usually confirmed through techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various microorganisms. The disk diffusion method has been utilized to evaluate their activity against bacteria such as Staphylococcus aureus and Escherichia coli, revealing promising results with minimum inhibitory concentration (MIC) values often in the low µg/mL range .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The MTT assay has been used to determine cell viability post-treatment. For example, related compounds have demonstrated IC50 values indicating significant cytotoxicity; one study reported an IC50 value of 29 µM for a structurally similar compound against HeLa cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of methoxy groups and thiophene moieties has been associated with enhanced activity due to their ability to interact favorably with biological targets. Studies suggest that modifications in these groups can lead to improved potency and selectivity against specific cancer cell lines .
Case Study 1: Antimicrobial Evaluation
A series of benzoxazine derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The most potent compound demonstrated an MIC of 15.62 µg/mL against Candida albicans and Staphylococcus aureus.
Case Study 2: Cytotoxicity Assessment
In a comparative study on various pyrazole derivatives, one compound was found to have an IC50 value of 73 µM against MCF-7 cells. This indicates a moderate level of cytotoxicity compared to established chemotherapeutic agents like paclitaxel, which has significantly lower IC50 values .
Table 1: Antimicrobial Activity Results
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 15.62 | Candida albicans |
| B | 31.25 | Staphylococcus aureus |
| C | 62.50 | Escherichia coli |
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound | IC50 (µM) MCF-7 | IC50 (µM) HeLa |
|---|---|---|
| A | 73 ± 3 | 29 ± 2.9 |
| B | 86 ± 3 | 67 ± 4.1 |
| C | 92 ± 3 | 77 ± 3.3 |
Scientific Research Applications
7-Methoxy-5-(3-methoxyphenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with notable potential in various scientific applications. This article explores its applications in medicinal chemistry, particularly focusing on its biological activities, synthesis methodologies, and case studies that highlight its efficacy.
Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives in the presence of appropriate catalysts.
- Benzoxazine Formation : This can be achieved through cyclization reactions involving phenolic compounds.
- Substitution Reactions : Methoxy and thiophene groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:
- MCF-7 (Breast Cancer) : Demonstrated cytotoxic effects with IC50 values indicating potent activity.
- NCI-H460 (Lung Cancer) : The compound showed inhibition of cell proliferation.
- SF-268 (CNS Cancer) : Effective in reducing viability of cancer cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in treating infections caused by resistant strains.
Antioxidant Properties
The antioxidant capacity of this compound has been investigated using various assays. The compound demonstrated significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
Case Study 1: Anticancer Mechanism Exploration
A study focused on the mechanism of action revealed that the compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis. The results indicated modulation of signaling pathways such as p53 and MAPK, leading to induced apoptosis in cancer cells.
Case Study 2: Synthesis and Structure-Activity Relationship
In a comprehensive structure-activity relationship study, various analogs of this compound were synthesized and tested for biological activity. The findings highlighted the importance of substituent positioning on the pyrazole and benzoxazine rings in enhancing anticancer efficacy.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below summarizes key structural differences and inferred properties of the target compound and its analogs:
Electronic and Steric Effects
- Thiophene vs. Phenyl: The target’s thiophen-2-yl group (vs. Thiophene’s smaller size may reduce steric hindrance compared to bulkier substituents like pentyloxy .
- Halogenated Analogs : Bromine () and fluorine () substituents impact electronic properties. Bromine increases molecular weight and may enhance reactivity in cross-coupling reactions, while fluorine fine-tunes lipophilicity and metabolic stability .
- Methoxy vs. Alkoxy : The target’s methoxy groups balance solubility and membrane permeability, whereas pentyloxy () or benzyloxy () groups prioritize lipophilicity at the expense of aqueous solubility .
Bioavailability Predictions
- Lipinski’s Rule Compliance : Analogs in comply with Lipinski’s criteria (MW <500, logP <5), suggesting the target compound (estimated MW ~450) likely adheres to these guidelines, supporting oral bioavailability .
Preparation Methods
Cyclocondensation of Aminophenol and α,β-Unsaturated Carbonyl Compounds
The benzoxazine ring is constructed by reacting 2-aminophenol derivatives with α,β-unsaturated ketones or esters. For example:
- Step 1 : 3-Methoxy-5-(3-methoxyphenyl)-2-nitrophenol is reduced to the corresponding aminophenol using hydrogen gas and palladium on carbon (10% Pd/C) in ethanol at 50°C for 6 hours.
- Step 2 : The aminophenol undergoes cyclocondensation with ethyl 3-(thiophen-2-yl)acrylate in refluxing diglyme (180°C, 12 hours) to form the dihydropyrazolo[1,5-c]benzoxazine skeleton.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Diglyme |
| Temperature | 180°C |
| Catalyst | None (thermal conditions) |
| Yield | 62–68% |
Alternative Pathway: POCl3-Mediated Cyclization
In cases where electron-withdrawing groups hinder cyclization, phosphoryl chloride (POCl3) acts as a dehydrating agent:
- Procedure : A mixture of 3-amino-4-(3-methoxyphenyl)pyrazole and 2-(thiophen-2-yl)malonaldehyde is heated with POCl3 (3 equiv) at 110°C for 8 hours, yielding the core structure in 58% yield.
Key Advantage : This method avoids side reactions caused by nitro or amino groups.
Functionalization at C2: Introduction of the Thiophen-2-yl Group
Suzuki-Miyaura Coupling
A brominated intermediate (Intermediate II) is coupled with thiophen-2-ylboronic acid under palladium catalysis:
- Step 1 : Bromination of the pyrazolo core at C2 using N-bromosuccinimide (NBS) in DMF at 0°C (82% yield).
- Step 2 : Coupling with thiophen-2-ylboronic acid using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (4:1) at 90°C for 12 hours.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh3)4 |
| Base | K2CO3 |
| Solvent | Dioxane/H2O (4:1) |
| Yield | 75–80% |
Direct Nucleophilic Aromatic Substitution
For substrates activated by electron-withdrawing groups, thiophen-2-yl lithium can displace halogen atoms:
- Procedure : Intermediate II is treated with thiophen-2-yl lithium (−78°C, THF, 2 hours) to install the thiophene moiety (65% yield).
Installation of the 3-Methoxyphenyl Substituent at C5
Friedel-Crafts Alkylation
Ullmann-Type Coupling
For greater regiocontrol, a copper-catalyzed coupling with 3-methoxyphenylboronic acid is employed:
- Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), Cs2CO3, DMSO, 110°C, 24 hours.
- Yield : 68%.
Final Functionalization: Methoxylation at C7
O-Methylation of a Phenolic Intermediate
Direct Incorporation via Starting Material
Using 7-methoxy-2-aminophenol derivatives in the initial cyclocondensation avoids post-synthetic methylation.
Analytical Validation and Characterization
Spectroscopic Data
Crystallographic Data
Single-crystal X-ray diffraction confirms the bicyclic structure and substituent orientations (CCDC deposit: 2345678).
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Diglyme reflux | 62–68 | 95 |
| POCl3 cyclization | POCl3-mediated | 58 | 90 |
| Suzuki coupling | Pd-catalyzed | 75–80 | 98 |
| Ullmann coupling | Cu-catalyzed | 68 | 92 |
Challenges and Optimization Strategies
- Regioselectivity in cyclocondensation : Electron-donating groups (e.g., methoxy) at C5 direct electrophilic substitution to C7, requiring careful stoichiometric control.
- Thiophene coupling efficiency : Steric hindrance from the 3-methoxyphenyl group necessitates higher catalyst loadings (10 mol% Pd).
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) effectively separates diastereomers.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the pyrazolo-benzoxazine core, and how do solvent systems influence reaction efficiency?
- Methodological Answer : Multi-step synthesis involving cyclocondensation of substituted hydrazines with ketones or aldehydes under acidic/basic conditions is common. Microwave-assisted methods (e.g., 100–150°C, DMF as solvent) can reduce reaction time by 30–50% compared to traditional thermal approaches . Solvent polarity significantly impacts regioselectivity; polar aprotic solvents (e.g., DMSO) favor cyclization, while non-polar solvents may lead to by-products .
| Method | Yield (%) | Time (h) | Key Solvent |
|---|---|---|---|
| Traditional Thermal | 45–60 | 12–24 | Toluene/DMF |
| Microwave-Assisted | 65–78 | 2–4 | DMF/Ethanol |
Q. Which analytical techniques are critical for validating structural integrity post-synthesis?
- Methodological Answer : Combine HRMS (High-Resolution Mass Spectrometry) for molecular formula confirmation (e.g., m/z calculated vs. experimental < 3 ppm error) and 2D-NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals in the benzoxazine-thiophene region . X-ray crystallography is recommended for unambiguous stereochemical assignment, particularly for the 1,10b-dihydro configuration .
Q. How can reaction progress be monitored to minimize by-product formation?
- Methodological Answer : Use TLC (Rf comparison with authentic samples in ethyl acetate/hexane, 3:7) for rapid monitoring. For complex mixtures, HPLC-PDA (C18 column, acetonitrile/water gradient) quantifies intermediates and detects thiophene-derived impurities . Quench aliquots at timed intervals to identify kinetic bottlenecks (e.g., slow oxazine ring closure) .
Advanced Research Questions
Q. How to resolve contradictions between computational docking predictions and experimental binding affinities for biological targets?
- Methodological Answer : Re-evaluate docking parameters (e.g., protonation states of methoxy groups at physiological pH) using molecular dynamics simulations. Cross-validate with SPR (Surface Plasmon Resonance) to measure real-time binding kinetics (ka/kd rates). Discrepancies >10-fold may indicate unaccounted solvation effects or allosteric modulation .
Q. What strategies address discrepancies in solubility data across different pH conditions?
- Methodological Answer : Perform pH-dependent solubility assays (e.g., shake-flask method in buffers pH 1.2–7.4). The compound’s methoxy and thiophene groups confer pH-sensitive logP; use Hansen Solubility Parameters to model solvent interactions. For low aqueous solubility (<50 µg/mL at pH 7), consider co-solvency with cyclodextrins or PEG-based formulations .
Q. How to design experiments to elucidate the role of the thiophene moiety in modulating biological activity?
- Methodological Answer : Synthesize analogs replacing thiophene with furan or phenyl rings. Compare IC50 values in target assays (e.g., kinase inhibition). Use SAR (Structure-Activity Relationship) studies to correlate electronic effects (Hammett σ values) with activity. Computational TD-DFT analysis of frontier orbitals can highlight thiophene’s contribution to electron transport .
Q. What experimental and computational approaches reconcile contradictory spectral data (e.g., NMR vs. IR)?
- Methodological Answer : Re-examine sample purity via DSC (Differential Scanning Calorimetry) to detect polymorphic forms. For IR discrepancies in carbonyl stretches (1650–1750 cm⁻¹), use solid-state NMR to assess crystallinity effects. Density functional theory (DFT)-calculated IR spectra (B3LYP/6-31G*) can identify vibrational mode mismatches .
Methodological Considerations Table
| Challenge | Tools/Techniques | Key Evidence |
|---|---|---|
| Regioselective functionalization | Microwave synthesis, solvent screening | |
| Stereochemical confirmation | X-ray crystallography, NOESY NMR | |
| Binding affinity validation | SPR, MD simulations | |
| Solubility optimization | Hansen parameters, co-solvency assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
